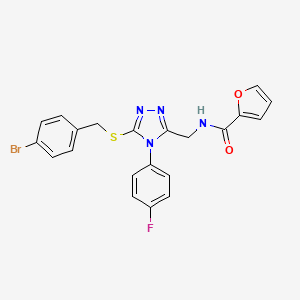

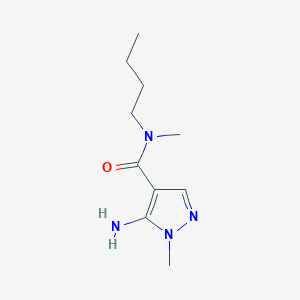

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide" is a furan-carboxamide derivative, a class of compounds known for their diverse biological activities. Research has shown that furan-carboxamide derivatives exhibit significant anti-bacterial and anti-viral properties, making them of interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine. In one study, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted to synthesize the compound by introducing the appropriate thiol and triazole substituents at later stages of the synthesis.

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group. Substituents on the furan ring and the nitrogen of the amide group can significantly influence the compound's biological activity. For instance, the introduction of a 4-bromophenyl group has been shown to enhance anti-bacterial activity . Similarly, the presence of a 4-fluorophenyl group and a triazole moiety in the compound of interest may contribute to its potential biological efficacy.

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which has been used to arylate N-(4-bromophenyl)furan-2-carboxamide with different aryl groups . This reaction is facilitated by a palladium catalyst and a base, such as potassium phosphate. The compound may also participate in similar reactions, allowing for the introduction or modification of substituents to fine-tune its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and fluorine, can affect the compound's lipophilicity, which in turn can influence its ability to permeate biological membranes and reach its target sites . Additionally, the heterocyclic triazole ring may contribute to the compound's stability and binding affinity to biological targets.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Some related triazole derivatives have been synthesized and shown to exhibit antimicrobial activities against various bacteria and fungi. This highlights the potential of N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide in antimicrobial research (Kaneria et al., 2016).

Synthesis and Characterization

- Various synthesis methods and characterizations of related compounds have been studied, which can provide insights into the synthesis of this compound and its potential applications (Cansiz et al., 2004).

Influenza A Virus Inhibition

- Research on furan-carboxamide derivatives has shown their potential as inhibitors of lethal H5N1 influenza A virus, indicating that this compound could be explored for antiviral applications (Yongshi et al., 2017).

Enzyme Inhibition for Alzheimer's and Diabetic Disease

- A study on the biological activities of triazole derivatives suggests potential for enzyme inhibition, which could be relevant for controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Antiurease and Antioxidant Activities

- Some triazole compounds have demonstrated effective antiurease and antioxidant activities, suggesting another potential area of application for this compound (Sokmen et al., 2014).

Propiedades

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN4O2S/c22-15-5-3-14(4-6-15)13-30-21-26-25-19(12-24-20(28)18-2-1-11-29-18)27(21)17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTVFEPEHLRKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)